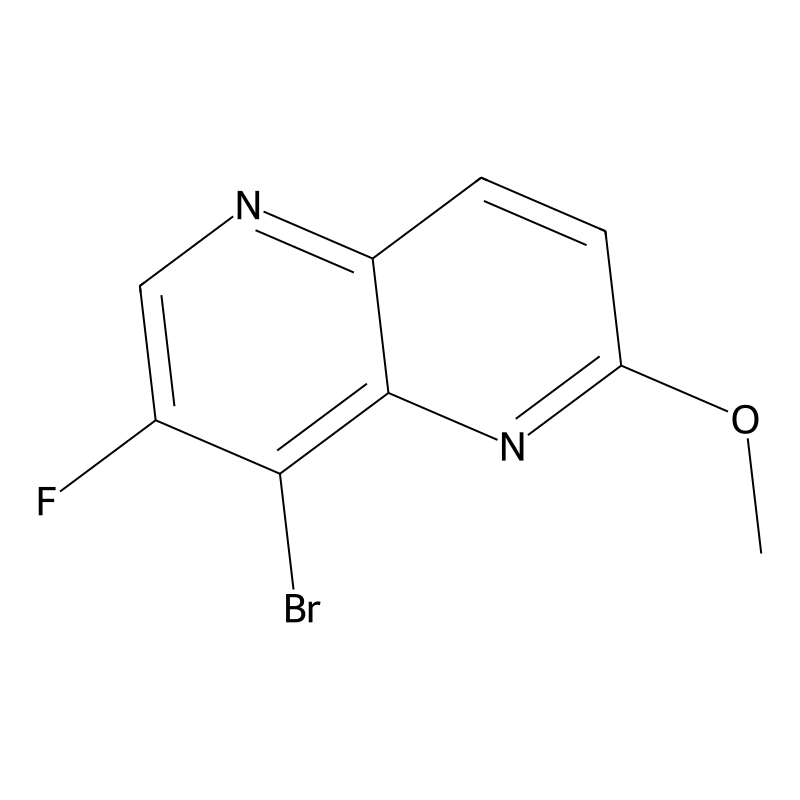8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Reference Standard
Several chemical suppliers list 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine in their catalogs, primarily as a reference standard for research purposes [, , ]. These standards are typically used to calibrate instruments or confirm the identity of unknown compounds in research projects.Potential for Further Study
The presence of the bromine, fluorine, and methoxy functional groups on the naphthyridine core suggests potential for interesting biological or chemical properties. However, no published research exploring these possibilities has been identified. Further research is needed to determine if 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine possesses any useful biological activity or other functionalities that would be of interest to researchers in medicinal chemistry or other fields.
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula and a molecular weight of 257.06 g/mol. This compound features a naphthyridine core, characterized by the presence of bromine and fluorine substituents at the 8th and 7th positions, respectively, along with a methoxy group at the 2nd position. These substituents significantly influence its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and materials science.
- Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
- Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions, pivotal for forming carbon-carbon bonds. Common reagents include palladium catalysts and boronic acids.
Research indicates that 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine exhibits notable biological activities, including:
- Antimicrobial Properties: The compound has shown potential in inhibiting various microbial pathogens.
- Anticancer Activity: Studies suggest it may affect cancer cell proliferation through interactions with specific molecular targets.
- Mechanism of Action: It likely binds to enzymes or receptors, altering their activity and leading to diverse biological effects
The synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation of Precursors: Initial reactions involve the condensation of suitable precursors.
- Cyclization: Following condensation, cyclization occurs to form the naphthyridine structure.
- Decarboxylation: This step may be included depending on the specific synthetic pathway employed.
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine has several applications in various fields:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
- Material Science: The compound is explored for developing new materials due to its unique chemical properties.
- Pharmaceutical Research: Ongoing studies aim to evaluate its efficacy as a pharmaceutical intermediate for drug development.
Interaction studies focus on how 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine binds to biological targets. Techniques often used include:
- Binding Affinity Assays: These assess how effectively the compound interacts with specific enzymes or receptors.
- In vitro Studies: Laboratory studies help elucidate its mechanism of action and potential therapeutic effects against various diseases.
Similar Compounds: Comparison
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine can be compared with other similar compounds in the naphthyridine family:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 8-Bromo-1,5-naphthyridine | 1432322-85-4 | Lacks methoxy group; different reactivity profile |
| 7-Fluoro-1,5-naphthyridine | 1003944-32-8 | Only fluorine substitution; different biological activity |
| 2-Methoxy-1,5-naphthyridine | 881658-92-0 | Lacks halogen substitutions; altered properties |
| 8-Bromo-2-fluoro-1,5-naphthyridine | 1432322-85-X | Different halogen positions; potential for similar activity |
| 4-Bromo-6-methoxy-pyridine | 1227565-50-X | Different core structure; distinct electronic properties |
The unique combination of bromine and fluorine substituents at critical positions on the naphthyridine ring sets 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine apart from its analogs. This substitution pattern enhances both its biological activity and reactivity compared to other derivatives that lack such halogenation.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








